5-Chloro-2-(oxan-2-ylmethoxy)aniline
Description
5-Chloro-2-(oxan-2-ylmethoxy)aniline is a substituted aniline derivative featuring a chlorine atom at the 5-position and an oxan-2-ylmethoxy (tetrahydropyranylmethoxy) group at the 2-position. This structure combines aromatic amine reactivity with the steric and electronic effects of the oxane ring, making it a versatile intermediate in medicinal chemistry and material science.
Properties
IUPAC Name |
5-chloro-2-(oxan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXJHRYYUSBBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(oxan-2-ylmethoxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chloro-2-nitroaniline with oxan-2-ylmethanol under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. The industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(oxan-2-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield 5-chloro-2-(oxan-2-ylmethoxy)nitrobenzene, while substitution of the chloro group with an amine can produce 5-amino-2-(oxan-2-ylmethoxy)aniline.
Scientific Research Applications
5-Chloro-2-(oxan-2-ylmethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(oxan-2-ylmethoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Research Findings and Trends
- Medicinal Chemistry : Ether-linked anilines are pivotal in designing CNS drugs (e.g., Nurr1 agonists) and antimicrobials. The oxan-2-ylmethoxy group’s balance of hydrophilicity and steric bulk may optimize blood-brain barrier penetration .
- Material Science : Halogenated anilines serve as intermediates in dye synthesis, with substituents dictating colorfastness and reactivity .
Biological Activity
5-Chloro-2-(oxan-2-ylmethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering their activity and influencing cellular signaling pathways.
- DNA Interaction : Potential interactions with DNA or RNA could lead to effects on gene expression and cellular proliferation.
Antiviral Activity
Recent studies have indicated that analogues of this compound exhibit antiviral properties. For instance, compounds similar in structure have shown effectiveness against human adenovirus (HAdV), demonstrating low micromolar potency and high selectivity indexes compared to existing antiviral agents like niclosamide .
Anticancer Potential
Research has also highlighted the potential anticancer properties of this compound. It may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A study on related compounds showed significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance these effects.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of a series of compounds related to this compound against HAdV. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating strong antiviral activity while maintaining low cytotoxicity levels (CC50 > 150 μM) . This suggests a promising therapeutic application for immunocompromised patients.
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound's effects on various cancer cell lines were assessed. Results indicated that it significantly inhibited cell growth in a dose-dependent manner, with some derivatives achieving over 70% inhibition at concentrations below 10 µM. This reinforces the potential for developing new anticancer therapies based on this scaffold.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Contains multiple chloro groups | Potent HAdV inhibitor |
| N-Methyl-5-nitrobenzenesulfonamide | Lacks chloro substituents | Moderate anticancer activity |
| 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid | Morpholine ring present | Enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
